molecular formula C4H4INO B2434425 2-Iodo-4-methyl-1,3-oxazole CAS No. 1539210-11-1

2-Iodo-4-methyl-1,3-oxazole

Cat. No. B2434425
CAS RN: 1539210-11-1
M. Wt: 208.986
InChI Key: XPNRKYOOXJFVCZ-UHFFFAOYSA-N
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Description

2-Iodo-4-methyl-1,3-oxazole is a chemical compound with the molecular formula C4H4INO. It has a molecular weight of 208.99 . It is typically stored at a temperature of 4 degrees Celsius and has a purity of 95%. It is usually in powder form .


Synthesis Analysis

The synthesis of 1,3-oxazoles, such as 2-Iodo-4-methyl-1,3-oxazole, involves various methods. One method involves the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 positions. This method has been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . Another method involves the use of a quaternary ammonium hydroxide ion exchange resin to catalyze the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .


Molecular Structure Analysis

The molecular structure of 2-Iodo-4-methyl-1,3-oxazole is represented by the InChI code 1S/C4H4INO/c1-3-2-7-4(5)6-3/h2H,1H3 . The InChI key is XPNRKYOOXJFVCZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving 2-Iodo-4-methyl-1,3-oxazole are diverse. For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents . Other reactions involve the use of a quaternary ammonium hydroxide ion exchange resin to catalyze the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .


Physical And Chemical Properties Analysis

2-Iodo-4-methyl-1,3-oxazole is a powder with a molecular weight of 208.99 .

Safety and Hazards

The safety information for 2-Iodo-4-methyl-1,3-oxazole indicates that it is associated with several hazard statements, including H302, H315, H319, and H335 . These statements correspond to hazards related to harmful ingestion, skin irritation, serious eye irritation, and respiratory irritation, respectively .

Mechanism of Action

Target of Action

This compound belongs to the oxazole family, which is known to interact with a wide range of biological targets

Mode of Action

Oxazole derivatives are known to interact with their targets through various mechanisms, such as nucleophilic attack . The specific interactions between 2-Iodo-4-methyl-1,3-oxazole and its targets remain to be elucidated.

Biochemical Pathways

Oxazole derivatives have been reported to influence a variety of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . The specific pathways affected by 2-Iodo-4-methyl-1,3-oxazole are yet to be determined.

Pharmacokinetics

Its molecular weight is 208.99 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Given the diverse biological activities of oxazole derivatives , it is likely that 2-Iodo-4-methyl-1,3-oxazole could have multiple effects at the molecular and cellular level

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Iodo-4-methyl-1,3-oxazole. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the storage temperature for 2-Iodo-4-methyl-1,3-oxazole is 4 degrees Celsius , suggesting that it may be sensitive to heat

properties

IUPAC Name

2-iodo-4-methyl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4INO/c1-3-2-7-4(5)6-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNRKYOOXJFVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1539210-11-1
Record name 2-iodo-4-methyl-1,3-oxazole
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